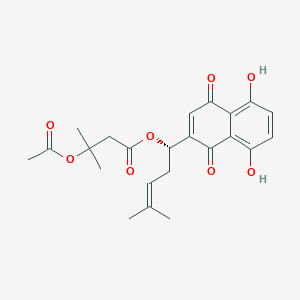

beta-acetoxyisovalerylsikonina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Beta-Acetoxiisovalerilsikonina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Beta-Acetoxiisovalerilsikonina ejerce sus efectos inhibiendo la actividad de las bombas de eflujo de multirresistencia a los fármacos (MDR) en las células cancerosas . Esta inhibición conduce a una mayor acumulación de agentes quimioterapéuticos dentro de las células, mejorando así sus efectos citotóxicos . El compuesto se dirige a las superfamilias de transportadores de unión a ATP (ABC), incluida la glicoproteína P, la proteína asociada a la multirresistencia a los fármacos y la proteína de resistencia al cáncer de mama .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : Beta-Acetoxiisovalerilsikonina se puede sintetizar mediante la extracción de Arnebia euchroma utilizando cromatografía líquida de alto rendimiento preparativa (HPLC) . El compuesto se suele aislar utilizando una columna C18 con acetonitrilo/metanol como fase móvil .

Métodos de producción industrial: : La producción industrial de Beta-Acetoxiisovalerilsikonina implica el cultivo de Arnebia euchroma y los procesos posteriores de extracción y purificación. El compuesto se aísla entonces utilizando técnicas cromatográficas avanzadas para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: : Beta-Acetoxiisovalerilsikonina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo normalmente en condiciones controladas de temperatura y pH para garantizar la formación del producto deseado .

Productos principales formados: : Los productos principales formados a partir de estas reacciones incluyen diversos derivados de Beta-Acetoxiisovalerilsikonina, que pueden estudiarse más a fondo por sus propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos similares: : Los compuestos similares incluyen shikonina, acetilshikonina y otros derivados de la shikonina .

Singularidad: : Beta-Acetoxiisovalerilsikonina es única debido a sus efectos inhibidores específicos sobre las bombas de eflujo de MDR, lo que la convierte en un compuesto valioso en la investigación del cáncer . Su capacidad para mejorar la eficacia de los agentes quimioterapéuticos la diferencia de otros derivados de la shikonina .

Actividad Biológica

Beta-acetoxyisovalerylshikonin is a naphthoquinone derivative derived from the plant Arnebia euchroma, known for its various biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Beta-acetoxyisovalerylshikonin exhibits structural similarities to other shikonin derivatives, which are recognized for their potent anticancer properties. The compound primarily acts by inhibiting multidrug resistance (MDR) efflux pumps, thereby enhancing the efficacy of chemotherapeutic agents. Research indicates that beta-acetoxyisovalerylshikonin significantly blocks the activity of major efflux transporters such as BCRP (Breast Cancer Resistance Protein), MDR1, and MRP2, leading to increased intracellular accumulation of chemotherapeutics like daunorubicin and mitoxantrone .

Cytotoxicity Studies

Cell Lines Tested:

- MCF7 (breast cancer)

- EPG85.257RDB (drug-resistant variant)

- A2780RCIS (ovarian cancer)

Findings:

- Beta-acetoxyisovalerylshikonin demonstrated significant cytotoxic effects against both parental and drug-resistant cell lines. The compound's IC50 values were calculated using the MTT assay, revealing a potent ability to induce cell death through apoptosis and necroptosis mechanisms .

Table 1: Cytotoxicity of Beta-Acetoxyisovalerylshikonin

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.2 | Apoptosis induction |

| EPG85.257RDB | 3.8 | Enhanced drug accumulation |

| A2780RCIS | 4.5 | Inhibition of efflux pumps |

Effects on Drug Resistance

The compound's ability to sensitize resistant cancer cells to chemotherapy was highlighted in various studies. For instance, treatment with beta-acetoxyisovalerylshikonin resulted in a 3-fold increase in daunorubicin toxicity in EPG85.257RDB cells, demonstrating its potential as an adjuvant therapy in overcoming drug resistance .

Case Studies

- Combination Therapy with Daunorubicin:

- Impact on Cell Cycle Regulation:

Antimicrobial Activity

In addition to its anticancer properties, beta-acetoxyisovalerylshikonin has shown promising antibacterial activity against various pathogens, including Helicobacter pylori. This is particularly relevant given the increasing prevalence of antibiotic resistance. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant bactericidal effects under acidic conditions typical of gastric environments .

Propiedades

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAGDWOHVQNFB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219131 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69091-17-4 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.